molecular formula C12H10ClNO2 B4746065 2-Chloro-3-(ethylamino)naphthalene-1,4-dione CAS No. 5349-87-1

2-Chloro-3-(ethylamino)naphthalene-1,4-dione

Cat. No.: B4746065
CAS No.: 5349-87-1
M. Wt: 235.66 g/mol
InChI Key: XBADMYUFDWBDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(ethylamino)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones It is characterized by the presence of a chloro group at the second position, an ethylamino group at the third position, and a quinone structure at the first and fourth positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(ethylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with ethylamine. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the quinone structure. The reaction mixture is stirred at a low temperature, usually around 0°C, to control the reaction rate and prevent side reactions. The product is then purified by recrystallization from an appropriate solvent, such as chloroform or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for temperature control and solvent recovery can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(ethylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The quinone structure can be further oxidized to form more complex quinone derivatives.

    Reduction: The quinone can be reduced to the corresponding hydroquinone.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Major Products

    Oxidation: Formation of more oxidized quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3-(ethylamino)naphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(ethylamino)naphthalene-1,4-dione involves the generation of reactive oxygen species (ROS) upon exposure to light or redox-active environments. These ROS can induce oxidative stress in cells, leading to cell death. The compound targets cellular components such as DNA, proteins, and lipids, disrupting their normal functions and triggering apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(isopentylamino)naphthalene-1,4-dione
  • 2-Chloro-3-(n-butylamino)naphthalene-1,4-dione
  • 2-Chloro-3-(4-methoxyanilino)naphthalene-1,4-dione

Uniqueness

2-Chloro-3-(ethylamino)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethylamino group provides a balance between hydrophobicity and hydrophilicity, enhancing its solubility and reactivity compared to longer alkyl chain derivatives .

Properties

IUPAC Name

2-chloro-3-(ethylamino)naphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-2-14-10-9(13)11(15)7-5-3-4-6-8(7)12(10)16/h3-6,14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBADMYUFDWBDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277749
Record name 2-chloro-3-(ethylamino)-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5349-87-1
Record name NSC3860
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3860
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-(ethylamino)-1,4-naphthoquinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-(ethylamino)naphthalene-1,4-dione
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-(ethylamino)naphthalene-1,4-dione
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-(ethylamino)naphthalene-1,4-dione
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-(ethylamino)naphthalene-1,4-dione
Reactant of Route 5
2-Chloro-3-(ethylamino)naphthalene-1,4-dione
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-(ethylamino)naphthalene-1,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.